N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide: is an organic compound with a complex structure that includes a dimethylamino group, a furan ring, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan-2-carbaldehyde derivative.
Attachment of the Dimethylamino Group: The dimethylamino group is attached via a nucleophilic substitution reaction using a dimethylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), primary amines.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicine, N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the furan and thiazolidine rings may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound shares the dimethylamino group but lacks the furan and thiazolidine rings.
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: Similar in having the dimethylamino group but differs in the overall structure.
Uniqueness
N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of functional groups
Properties
Molecular Formula |
C15H19N3O4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C15H19N3O4S/c1-17(2)7-4-6-16-13(19)10-18-14(20)12(23-15(18)21)9-11-5-3-8-22-11/h3,5,8-9H,4,6-7,10H2,1-2H3,(H,16,19)/b12-9- |
InChI Key |
XWBOUPPBQQNWIU-XFXZXTDPSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)CN1C(=O)/C(=C/C2=CC=CO2)/SC1=O |
Canonical SMILES |
CN(C)CCCNC(=O)CN1C(=O)C(=CC2=CC=CO2)SC1=O |
Origin of Product |
United States |
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